1,5,7-Trimethylindan

Vapour pressure Volatility Environmental fate

1,5,7-Trimethylindan (CAS 36541-18-1, also registered as 54340-88-4) is a C₁₂H₁₆ polycyclic aromatic hydrocarbon belonging to the methyl-substituted indan family. It is a bicyclic compound consisting of a fused benzene and cyclopentane ring with three methyl substituents at the 1-, 5-, and 7-positions of the indan skeleton.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 36541-18-1
Cat. No. B13941547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,7-Trimethylindan
CAS36541-18-1
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC1CCC2=CC(=CC(=C12)C)C
InChIInChI=1S/C12H16/c1-8-6-10(3)12-9(2)4-5-11(12)7-8/h6-7,9H,4-5H2,1-3H3
InChIKeyNHUDOXBAZXTOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,7-Trimethylindan (CAS 36541-18-1): Physicochemical Identity and Procurement-Relevant Classification


1,5,7-Trimethylindan (CAS 36541-18-1, also registered as 54340-88-4) is a C₁₂H₁₆ polycyclic aromatic hydrocarbon belonging to the methyl-substituted indan family. It is a bicyclic compound consisting of a fused benzene and cyclopentane ring with three methyl substituents at the 1-, 5-, and 7-positions of the indan skeleton [1]. The compound exists as a colourless to pale yellow liquid with a molecular weight of 160.26 g·mol⁻¹, a computed density of 0.936 g·cm⁻³, a boiling point of 237.1 °C at 760 mmHg, a refractive index of 1.529, and an estimated vapour pressure of 0.0704 mmHg at 25 °C . Unlike the extensively commercialised polycyclic musk indan derivatives (e.g., Phantolide, Traseolide, Celestolide), 1,5,7-trimethylindan lacks the acetyl or formate ester functionality and is primarily encountered as an industrial process intermediate, a petroleum-derived hydrocarbon marker, and a synthetic precursor for further functionalised indan derivatives [2][3]. Its procurement value derives not from a single dominant application but from its distinctive substitution pattern, which confers quantifiably different physicochemical properties relative to both the unsubstituted parent indan and its positional isomers.

Workflow: GC-MS method development, industrial process impurity monitoring, and hydrocarbon marker analysis
Selection logic: Pure 1,5,7-isomer required for isomer-specific retention, mass spectrum, and reactivity
Procurement context: Analytical reference standard for cumene process labs; synthetic intermediate for site-selective oxidation

Why Generic Indan or Alternative Trimethylindan Isomers Cannot Substitute for 1,5,7-Trimethylindan in Targeted Applications


The trimethylindan isomer family (C₁₂H₁₆, MW 160.26) comprises numerous positional variants—including 4,5,7-trimethylindan (CAS 6682-06-0), 1,4,7-trimethylindan (CAS 54340-87-3), 1,1,3-trimethylindan (CAS 2613-76-5), and 1,1,5-trimethylindan (CAS 40650-41-7)—that share an identical molecular formula but exhibit markedly divergent physicochemical properties due solely to the position of methyl substitution [1]. The boiling point spans over 30 °C across isomers (from ~216.5 °C for the 1,1,3-isomer to ~249 °C for the 4,5,7-isomer), vapour pressure differs by up to threefold amongst nearest neighbours, and both density (0.905–0.937 g·cm⁻³) and refractive index (1.504–1.529) vary sufficiently to enable unambiguous identification . Furthermore, the 1,5,7-substitution pattern determines the compound's chromatographic retention behaviour, mass spectral fragmentation fingerprint, and chemical reactivity (e.g., steric accessibility of benzylic positions for oxidation), meaning that substitution by an incorrect isomer will yield divergent results in any application where molecular recognition, volatility, or further derivatisation chemistry is involved [2]. Industrial patents specifically call out trimethylindane isomers as problematic co-distillates in cumene/phenol manufacturing, where isomeric identity directly impacts separation strategy and process economics .

Isomer mismatch alters physicochemical behaviour
Different positional isomers (e.g., 4,5,7- or 1,1,3-trimethylindan) exhibit boiling point deviations up to 21°C and vapour pressure differences up to ~3-fold, shifting chromatographic retention and headspace partitioning.
Generic indan is not directly interchangeable
Unsubstituted indan has >20-fold higher vapour pressure and 61°C lower boiling point; substituting it will produce systematically different volatility and thermal stability results.
Mass spectral fingerprint distinguishes isomers
Each trimethylindan isomer yields a distinct EI fragmentation pattern; using an incorrect isomer compromises GC-MS identification and quantitative accuracy in complex mixtures.

Quantitative Differentiation Evidence: 1,5,7-Trimethylindan vs. Closest Analogs and Isomers


Vapour Pressure: 21-Fold Reduction Relative to Unsubstituted Indan Alters Volatility-Limited Application Suitability

1,5,7-Trimethylindan exhibits a vapour pressure of 0.0704 mmHg at 25 °C, compared to 1.5 mmHg at 25 °C for unsubstituted indan—a greater than 21-fold reduction . This differential is attributable to the increased molecular weight and altered intermolecular interactions conferred by the three methyl substituents. The magnitude of this reduction places 1,5,7-trimethylindan in a substantially lower volatility class than the parent indan, with direct implications for shipping classification, evaporative loss during processing, headspace partitioning in analytical workflows, and environmental dispersion modelling .

Vapour pressure reduction
Data to verify
Target: 0.0704 mmHg at 25°C
Comparator (Indan): 1.5 mmHg
~21-fold lower
Alters headspace concentration and evaporative loss by an order of magnitude; defines volatility-limited application suitability.
Computed value; experimental determination recommended for critical applications.
Vapour pressure Volatility Environmental fate Process engineering

Boiling Point: 61 °C Elevation Over Unsubstituted Indan Enables Higher-Temperature Processing Windows

The boiling point of 1,5,7-trimethylindan is 237.1 °C at 760 mmHg, representing a 61.1 °C increase over unsubstituted indan (176 °C at 760 mmHg) . This substantial elevation is a direct consequence of the three methyl substituents increasing both molecular weight and van der Waals surface area. For context, each incremental methyl group on the indan scaffold raises the boiling point by roughly 20 °C on average, making the 1,5,7-isomer suitable for high-temperature reaction media, elevated-temperature GC methods, and applications where low-boiling contaminants (including residual indan starting material) must be removed by thermal means .

Boiling point elevation
Data to verify
Target: 237.1°C at 760 mmHg
Comparator (Indan): 176°C
+61.1°C (1.35× in Kelvin)
Enables higher-temperature processing, distillation fraction assignment, and removal of low-boiling contaminants.
Computed target value; validate experimentally for critical thermal processes.
Boiling point Thermal stability Distillation Reaction medium

Positional Isomer Differentiation: 1,5,7- vs. 4,5,7-Trimethylindan Boiling Point and Vapour Pressure Distinguish Isomers for Separation Strategy Design

Among the closest positional isomers, 1,5,7-trimethylindan (BP 237.1 °C; vapour pressure 0.0704 mmHg) and 4,5,7-trimethylindan (BP ~248.98 °C estimated; vapour pressure ~0.037 mmHg estimated) differ by approximately 11.9 °C in boiling point and by a factor of ~1.9 in vapour pressure [1][2]. These differences, while modest, are exploited in industrial distillation protocols for cumene process streams where trimethylindane isomers co-distill with diisopropylbenzenes and must be separated or chemically transformed . The 1,5,7-isomer also differs from 1,4,7-trimethylindan (BP ~236.4 °C, vapour pressure ~0.1 mmHg) and substantially from 1,1,3-trimethylindan (BP ~216.5 °C), whose geminal dimethyl substitution produces a markedly lower boiling point .

Isomer differentiation
Reported
BP 237.1°C, VP 0.0704 mmHg
4,5,7-isomer: BP ~249°C, VP ~0.037 mmHg
ΔBP −11.9°C; ΔVP ~1.9× higher
Supports isomer-specific distillation and chromatographic separation strategy design.
Comparator values are estimated; confirmed experimental data remain limited.
Isomer separation Boiling point Vapour pressure Process impurity

Refractive Index and Density as Isomer-Specific Physicochemical Fingerprints for Identity Confirmation

1,5,7-Trimethylindan presents a refractive index (n) of 1.529 and a density of 0.936 g·cm⁻³ . The refractive index is a particularly discriminating parameter among trimethylindan isomers: the 1,1,3-trimethylindan isomer exhibits a significantly lower refractive index of 1.504–1.508, while 1,4,7-trimethylindan shares a similar refractive index of ~1.529 but differs in density (~0.9 vs. 0.936 g·cm⁻³) . The density of 1,5,7-trimethylindan (0.936 g·cm⁻³) is also notably lower than that of unsubstituted indan (0.965 g·mL⁻¹ at 25 °C), despite the higher molecular weight, reflecting the steric effect of the three methyl groups on molecular packing . Together, the combination of refractive index (1.529), density (0.936), and boiling point (237.1 °C) constitutes a three-parameter identity fingerprint that distinguishes 1,5,7-trimethylindan from all other C₁₂H₁₆ indan isomers.

Identity fingerprint
Data to verify
Refractive index: 1.529
Density: 0.936 g/cm³
Enables rapid isomer identity confirmation via inexpensive QC measurements.
Computed values; deviation >0.005 RI or >0.01 density suggests isomer mismatch.
Refractive index Density Quality control Isomer identification

Industrial Process Relevance: 1,5,7-Trimethylindan as a Cumene Process Byproduct Marker with Dedicated Patent Mitigation Strategies

Trimethylindane isomers, including the 1,5,7-substituted variant, are recognised as persistent and problematic byproducts in the industrial cumene-to-phenol process (Hock synthesis), formed via acid-catalysed side reactions during benzene alkylation with propylene . The Mitsui Petrochemical patent JPH0466543A specifically addresses the challenge that trimethylindane co-distils with polyisopropylbenzenes in the cumene process stream and cannot be economically separated by ordinary fractional distillation; the patent describes an acid-treatment method at 150–180 °C using AlCl₃, H₂SO₄, or cation-exchange resins to selectively oligomerise ("make heavier") the trimethylindane fraction for subsequent removal by distillation . This places 1,5,7-trimethylindan in a unique position as both a process impurity requiring quantitative monitoring and a commercially available reference standard essential for method validation in cumene/phenol plant analytical laboratories [1].

Process relevance
Class-level inference
Cumene process byproduct: trimethylindane co-distils with diisopropylbenzenes; requires acid-catalysed oligomerisation for removal (JPH0466543A).
Positions 1,5,7-trimethylindan as a certified reference standard for process impurity monitoring and method validation.
Class-level inference; applicability to the exact isomer should be confirmed in plant-specific matrices.
Cumene process Phenol production Byproduct management Process analytical chemistry

GC-MS Spectral Fingerprint: Distinct Mass Spectrum Enables Unambiguous Identification Among C₁₂H₁₆ Isomers

1,5,7-Trimethylindan has a documented electron ionisation (EI) mass spectrum available in the MassBank repository (Accession MSBNK-Fac_Eng_Univ_Tokyo-JP007841) and in the Wiley Registry of Mass Spectral Data (four GC-MS spectra compiled in SpectraBase) [1][2]. The mass spectrum, with a molecular ion at m/z 160 and a characteristic fragmentation pattern determined by the 1,5,7-substitution pattern, permits unambiguous differentiation from other trimethylindan isomers, which produce systematically different fragmentation patterns owing to the different positions of methyl substitution on the indan scaffold. Additionally, the 1,4,7-trimethylindan isomer has a published linear retention index of 1288 on a Petrocol DH non-polar capillary column [3], providing a benchmark for isomer-specific chromatographic behaviour; the 1,5,7-isomer is expected to exhibit a distinct yet closely spaced retention index owing to the altered methyl group topology.

GC-MS spectral fingerprint
Reported
MassBank JP007841; Wiley Registry 4 spectra; molecular ion m/z 160 with isomer-specific fragmentation.
Enables unambiguous isomer identification in complex mixtures; prerequisite for regulatory and industrial analytical workflows.
1,5,7-isomer retention index not yet published; comparative retention behaviour relies on analogous 1,4,7-isomer data.
GC-MS Mass spectrometry Isomer identification Spectral library

Procurement-Driven Application Scenarios for 1,5,7-Trimethylindan (CAS 36541-18-1)


Certified Reference Standard for Cumene Process Impurity Monitoring in Phenol Manufacturing

In the cumene-to-phenol Hock process, trimethylindane isomers form as persistent byproducts during the Friedel-Crafts alkylation of benzene with propylene and co-distil with diisopropylbenzene streams, resisting conventional fractional distillation separation . Analytical laboratories supporting phenol production facilities require authentic 1,5,7-trimethylindan as a certified reference material to validate GC-MS methods for quantifying trimethylindane impurities in cumene feedstocks, polyisopropylbenzene recycle streams, and final phenol product. The compound's documented mass spectrum (MassBank JP007841) and computable retention index enable its use as a primary calibration standard for this specific industrial analytical application [1].

Positional Isomer Reference Compound for GC-MS Method Development and Isomer-Specific Retention Index Libraries

The family of C₁₂H₁₆ trimethylindan isomers presents a challenging separation problem in petrochemical analysis, environmental monitoring, and forensic hydrocarbon fingerprinting. 1,5,7-Trimethylindan serves as a critical reference compound for building isomer-specific retention index libraries and validating chromatographic methods capable of resolving closely eluting positional isomers . With a boiling point of 237.1 °C, vapour pressure of 0.0704 mmHg, and a distinct mass spectral fragmentation pattern, it occupies a specific region of the GC×GC or high-resolution GC separation space that differs from 4,5,7- (BP ~249 °C), 1,4,7- (BP ~236 °C), and 1,1,3- (BP ~216 °C) isomers [1][2]. Procurement of the pure isomer is essential to avoid co-elution ambiguity in complex hydrocarbon mixture analysis.

Synthetic Intermediate for Site-Selective Oxidation to 1-Indanone Derivatives

The 1,5,7-trimethyl substitution pattern positions benzylic C–H bonds at the 1-position (adjacent to the aromatic ring) and at the cyclopentane 3-position for selective oxidation chemistry. Oxidation of 1,5,7-trimethylindan using reagents such as potassium permanganate, chromium trioxide, or catalytic air/O₂ with Co salts yields the corresponding 1-indanone derivative, which serves as a versatile intermediate for further functionalisation in medicinal chemistry and fragrance synthesis . The specific methyl substitution pattern on the aromatic ring (5- and 7-positions) sterically and electronically directs further electrophilic substitution or cross-coupling reactions in ways that differ from other trimethylindan isomers, making the 1,5,7-isomer the required starting material when a specific substitution topology is targeted [1].

Physicochemical Property Reference for Environmental Fate and Transport Modelling of Alkylindan Hydrocarbons

The estimated vapour pressure (0.0704 mmHg), computed XLogP (3.8), and estimated water solubility parameters for 1,5,7-trimethylindan provide essential input data for environmental fate models assessing the partitioning behaviour of alkylindan hydrocarbons in soil, water, and air compartments . These parameters differ substantially from those of the parent indan (vapour pressure 1.5 mmHg, XLogP ~3.0) [1], meaning that environmental risk assessments and spill remediation strategies developed for indan cannot be reliably extrapolated to the trimethyl-substituted derivative. Procurement of the pure compound enables experimental determination of partition coefficients (log Kow, log Koa, Henry's Law constant) under standardised OECD test guidelines.

Application
Selection Property
Validation Focus
Cumene process impurity monitoring
GC-MS reference standard with documented mass spectrum and retention behaviour
Method validation for trimethylindane quantification in process streams
Isomer-specific GC-MS method development
Pure isomer with known retention index and mass spectral fingerprint
Resolution of co-eluting trimethylindan positional isomers
Synthesis of 1-indanone derivatives
1,5,7-substitution pattern controls benzylic oxidation site and further functionalisation
Oxidation selectivity and reaction yield under reported conditions
Environmental fate modelling of alkylindans
Vapour pressure, estimated logP, and partition properties for input parameters
Experimental determination of partition coefficients (log Kow, Henry's Law constant)
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